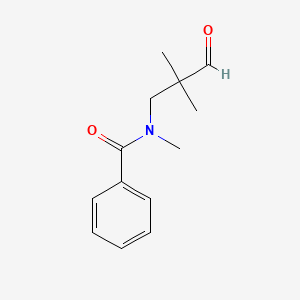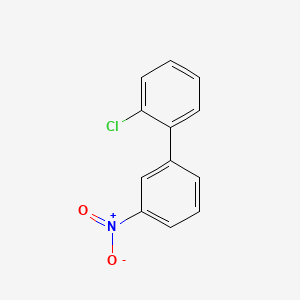
2-Chloro-3'-nitrobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3’-nitrobiphenyl is an organic compound belonging to the class of nitroaromatic compounds It consists of a biphenyl structure with a chlorine atom at the 2-position and a nitro group at the 3’-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’-nitrobiphenyl typically involves the Suzuki-Miyaura coupling reaction. This method uses o-chloronitrobenzene and p-chloro potassium benzyltrifluoroborate as starting materials. The reaction is catalyzed by a palladium catalyst and a phase transfer catalyst in an aqueous solution under heating conditions. The reaction is carried out under weak-base conditions, resulting in the formation of 2-Chloro-3’-nitrobiphenyl .
Industrial Production Methods: Industrial production of 2-Chloro-3’-nitrobiphenyl follows similar synthetic routes but on a larger scale. The process is optimized for high yield, minimal environmental impact, and good product quality. The use of readily available raw materials and simple operation procedures makes this method suitable for industrial applications .
化学反応の分析
Types of Reactions: 2-Chloro-3’-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as triphenylphosphine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Triphenylphosphine in a suitable solvent under heating conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-Amino-3’-chlorobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-3’-nitrobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-3’-nitrobiphenyl involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to potential mutagenic and carcinogenic effects . The chlorine atom can also participate in substitution reactions, altering the compound’s reactivity and interactions .
類似化合物との比較
- 4’-Chloro-2-nitrobiphenyl
- 2-Nitrobiphenyl
- 3-Nitrobiphenyl
Comparison: 2-Chloro-3’-nitrobiphenyl is unique due to the specific positions of the chlorine and nitro groups on the biphenyl structureCompared to other nitrobiphenyl derivatives, 2-Chloro-3’-nitrobiphenyl exhibits distinct chemical and biological properties, making it valuable for specific research and industrial purposes .
特性
CAS番号 |
1019-61-0 |
|---|---|
分子式 |
C12H8ClNO2 |
分子量 |
233.65 g/mol |
IUPAC名 |
1-chloro-2-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H8ClNO2/c13-12-7-2-1-6-11(12)9-4-3-5-10(8-9)14(15)16/h1-8H |
InChIキー |
QACKSPAVQOIZIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


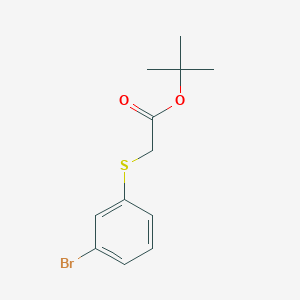
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)

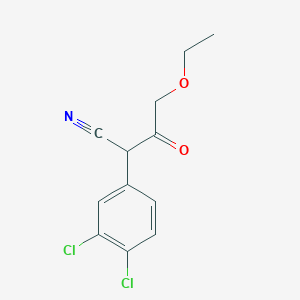
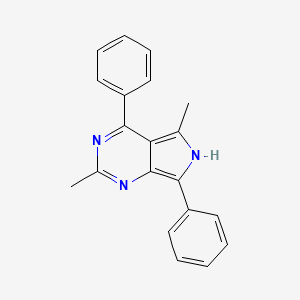
![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)

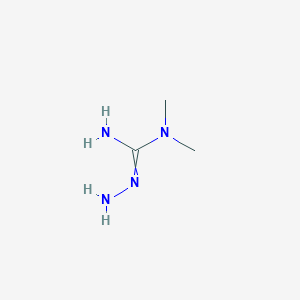

![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)
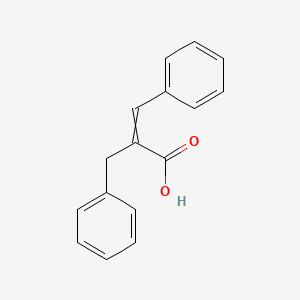
![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)
